GSK_WRN3 was developed through a series of medicinal chemistry efforts following initial discoveries made using fragment-based screening approaches. This compound is classified as a covalent inhibitor, specifically designed to modify cysteine residues within the Werner helicase domain. Its synthesis and characterization were reported in studies focused on targeting the Werner helicase for cancer treatment, particularly in microsatellite-unstable cancers .
The synthesis of GSK_WRN3 involves several key steps:
GSK_WRN3's molecular structure features a core that allows for effective binding to the Werner helicase. The specific interactions with Cys727 are critical for its mechanism of action. While detailed structural data (e.g., crystal structures) are not publicly available, preliminary studies indicate that the compound effectively engages with the target site through covalent bonding.
GSK_WRN3 primarily engages in covalent modification reactions with the Werner helicase:
The specificity of GSK_WRN3 was confirmed through mass spectrometry-based profiling, revealing that it predominantly modifies WRN Cys727 without significantly affecting other cysteine residues across the proteome .
The mechanism by which GSK_WRN3 exerts its effects involves:
While specific physical properties such as melting point or solubility data for GSK_WRN3 are not extensively detailed in available literature, general characteristics can be inferred based on similar compounds:
GSK_WRN3 has significant potential applications in cancer research and therapy:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: